Cas no 35342-97-3 (1-methyl-1H-Benzimidazole-2-carboxylic acid ethyl ester)

1-Methyl-1H-benzimidazole-2-carboxylic acid ethyl ester is a heterocyclic organic compound featuring a benzimidazole core substituted with a methyl group at the 1-position and an ethyl ester at the 2-carboxylic acid position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceuticals and agrochemicals. The ethyl ester group enhances solubility in organic solvents, facilitating further functionalization. Its stability under standard conditions and compatibility with various reaction conditions make it a valuable building block for constructing more complex molecules. The compound is commonly utilized in medicinal chemistry for the development of biologically active derivatives, including kinase inhibitors and antimicrobial agents.
1-methyl-1H-Benzimidazole-2-carboxylic acid ethyl ester structure
35342-97-3 structure
Product Name:1-methyl-1H-Benzimidazole-2-carboxylic acid ethyl ester
CAS No:35342-97-3
MF:C11H12N2O2
MW:204.225182533264
CID:1038665
PubChem ID:12447150
Update Time:2025-05-20

1-methyl-1H-Benzimidazole-2-carboxylic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-1H-Benzimidazole-2-carboxylic acid ethyl ester
    • Ethyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate
    • ethyl 1-methylbenzimidazole-2-carboxylate
    • Ethyl 1-methyl-1H-benzimidazole-2-carboxylate
    • 35342-97-3
    • CHEMBL457937
    • ethyl 1-methyl-1H-1,3-benzodiazole-2-carboxylate
    • SCHEMBL20893365
    • DTXSID50498675
    • AKOS012662625
    • MDL: MFCD06204589
    • Inchi: 1S/C11H12N2O2/c1-3-15-11(14)10-12-8-6-4-5-7-9(8)13(10)2/h4-7H,3H2,1-2H3
    • InChI Key: VXGQXDGWQPYHDO-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=NC2C=CC=CC=2N1C)=O

Computed Properties

  • Exact Mass: 204.08996
  • Monoisotopic Mass: 204.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 44.1Ų

Experimental Properties

  • PSA: 44.12

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1-methyl-1H-Benzimidazole-2-carboxylic acid ethyl ester Related Literature

Additional information on 1-methyl-1H-Benzimidazole-2-carboxylic acid ethyl ester

1-Methyl-1H-Benzimidazole-2-Carboxylic Acid Ethyl Ester: A Comprehensive Overview

The compound with CAS No 35342-97-3, known as 1-methyl-1H-benzimidazole-2-carboxylic acid ethyl ester, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of benzimidazoles, which are widely studied due to their diverse biological activities and potential applications in drug development. The benzimidazole core of this molecule is a fused bicyclic structure consisting of a benzene ring and an imidazole ring, which contributes to its unique chemical properties and reactivity.

The ethyl ester functional group in this compound plays a crucial role in its solubility and bioavailability, making it an attractive candidate for various pharmacological studies. Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging novel catalytic methods and green chemistry principles. These methods not only enhance the yield but also reduce the environmental footprint associated with its production.

One of the most promising applications of 1-methyl-1H-benzimidazole-2-carboxylic acid ethyl ester lies in its potential as a lead compound for anti-inflammatory and anti-cancer drug development. Studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response. Furthermore, its ability to modulate cellular signaling pathways associated with cancer progression has garnered considerable attention from researchers.

In addition to its pharmacological applications, this compound has also been explored for its role in materials science. The benzimidazole moiety is known for its ability to coordinate with metal ions, making it a valuable component in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. Recent research has demonstrated the potential of this compound in constructing highly porous MOFs with applications in gas storage and catalysis.

The synthesis of 1-methyl-1H-benzimidazole-2-carboxylic acid ethyl ester typically involves a multi-step process, starting from readily available starting materials such as o-phenylenediamine and acetic acid derivatives. The reaction sequence often includes condensation reactions, alkylation, and esterification steps, each carefully optimized to ensure high purity and yield. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining product quality.

From an analytical perspective, the characterization of this compound is typically carried out using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and LCMS (Liquid Chromatography-Mass Spectrometry). These methods provide critical insights into the molecular structure, purity, and stability of the compound, ensuring its suitability for various applications.

In conclusion, 1-methyl-1H-benzimidazole-2-carboxylic acid ethyl ester (CAS No 35342-97-3) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application research, position it as a valuable tool in both academic and industrial settings. As ongoing studies continue to uncover new insights into its biological and material properties, this compound is poised to play an increasingly important role in future innovations.

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